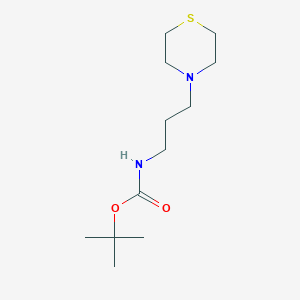

N-Boc-3-thiomorpholinopropylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

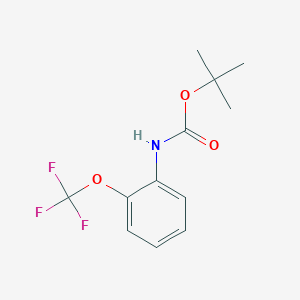

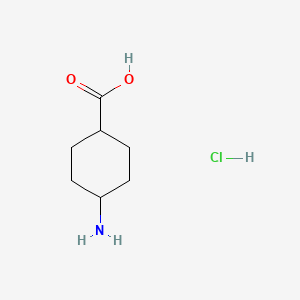

N-Boc-3-thiomorpholinopropylamine (CAS# 454701-66-7) is a useful research chemical . It has a molecular weight of 260.40 and a molecular formula of C12H24N2O2S .

Synthesis Analysis

The synthesis of N-Boc-3-thiomorpholinopropylamine involves the use of mesoporous SBA-15 catalyst under solvent-free conditions . The SBA-15 material is synthesized by the hydrothermal method . This methodology provides one of the most straightforward syntheses of N-Boc amines from amines with 95–99% yields in a short reaction interval .Molecular Structure Analysis

The molecular structure of N-Boc-3-thiomorpholinopropylamine is represented by the canonical SMILES string: CC©©OC(=O)NCCCN1CCSCC1 . The InChI string is InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) .Chemical Reactions Analysis

The Boc group in N-Boc-3-thiomorpholinopropylamine is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis

N-Boc-3-thiomorpholinopropylamine has a molecular weight of 260.40 and a molecular formula of C12H24N2O2S . Other properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

N-Boc Protection of Amines

“N-Boc-3-thiomorpholinopropylamine” is used in the N-Boc protection of amines . This process involves the protection of amine groups, which are present in various biologically active compounds . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This makes it a widely useful functionality for the protection of amine among various protecting groups .

Ultrasound Irradiation

The compound is used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . This method achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Catalyst-Free Conditions

“N-Boc-3-thiomorpholinopropylamine” is used in catalyst-free conditions . This is a green and simple approach for the N-Boc protection on structurally diverse amines . It is an important part of modern synthetic chemistry, where finding a suitable strategy for protection and deprotection of functional groups constitutes one of the most challenging tasks .

Mesoporous Material Catalyst

The compound is used in the N-Boc protection of amines over mesoporous SBA-15 catalyst . This process is performed at room temperature under solvent-free conditions and without purification methodology . The SBA-15 material is synthesized by the hydrothermal method and is used to confirm the mesoporosity, morphology, and functional groups and also the surface area of the catalyst .

Green Chemistry

“N-Boc-3-thiomorpholinopropylamine” plays a significant role in green chemistry . The emergence of the sustainable development of “green chemistry” has led to new solutions to existing problems in protecting group chemistry . The compound is used in eco-friendly solvents, catalysts, and reagents in green synthesis .

Synthesis of N-Boc Amines

The compound is used in the synthesis of N-Boc amines from amines . This methodology provides one of the most straightforward syntheses of N-Boc amines from amines with 95–99% yields in a short reaction interval . The catalyst used in this process can be recovered and reused .

作用機序

Safety and Hazards

While specific safety and hazard information for N-Boc-3-thiomorpholinopropylamine is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . It’s also important to prevent the chemical from entering drains and to collect and arrange disposal in suitable and closed containers .

将来の方向性

The use of Boc protection, such as in N-Boc-3-thiomorpholinopropylamine, is common in pharmaceutical research and development, as well as pharma manufacturing . Future directions may involve the development of more efficient and environmentally friendly methods for the protection and deprotection of amines .

特性

IUPAC Name |

tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZMLMSBIIYLTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646132 |

Source

|

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-thiomorpholinopropyl)carbamate | |

CAS RN |

454701-66-7 |

Source

|

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)